molecular formula C19H21N3OS B254588 N-allyl-N'-{3-[(3-methylbenzyl)oxy]benzylidene}carbamohydrazonothioic acid

N-allyl-N'-{3-[(3-methylbenzyl)oxy]benzylidene}carbamohydrazonothioic acid

Cat. No. B254588
M. Wt: 339.5 g/mol
InChI Key: UZNTWANBSUDUDQ-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N'-{3-[(3-methylbenzyl)oxy]benzylidene}carbamohydrazonothioic acid, commonly known as AMBC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AMBC is a thiosemicarbazone derivative that has been synthesized through a novel method and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of AMBC in cancer therapy involves the induction of apoptosis in cancer cells through the activation of the caspase cascade. In antimicrobial activity, AMBC acts by disrupting the bacterial cell membrane and inhibiting the growth of the microorganism. In metal ion detection, AMBC acts as a chelating agent and forms a complex with the metal ion, resulting in a change in color.
Biochemical and Physiological Effects:
AMBC has been shown to have minimal toxicity and side effects in various studies. In cancer therapy, AMBC has been shown to reduce tumor growth and increase survival rates in animal models. In antimicrobial activity, AMBC has been shown to have a broad spectrum of activity against various bacterial and fungal strains. In metal ion detection, AMBC has been shown to have high selectivity and sensitivity towards metal ions.

Advantages and Limitations for Lab Experiments

The advantages of using AMBC in lab experiments include its high purity, ease of synthesis, and low toxicity. However, the limitations include its limited solubility in water and its instability in acidic conditions.

Future Directions

For research on AMBC include its potential applications in drug delivery systems, its use as a biosensor, and its potential as a therapeutic agent for other diseases. Additionally, further studies on the mechanism of action of AMBC and its interactions with metal ions could lead to the development of new metal ion detection methods.

Synthesis Methods

The synthesis of AMBC involves the reaction of 3-[(3-methylbenzyl)oxy]benzaldehyde with thiosemicarbazide in the presence of an acid catalyst to form the intermediate 3-[(3-methylbenzyl)oxy]benzaldehyde thiosemicarbazone. This intermediate is then reacted with allyl bromide in the presence of potassium carbonate to form AMBC. The synthesis method is efficient and yields a high purity product.

Scientific Research Applications

AMBC has been extensively studied for its potential applications in various fields such as cancer therapy, antimicrobial activity, and metal ion detection. In cancer therapy, AMBC has shown promising results as a potential chemotherapeutic agent due to its ability to induce apoptosis in cancer cells. In antimicrobial activity, AMBC has shown significant activity against various bacterial and fungal strains. In metal ion detection, AMBC has been used as a colorimetric sensor for the detection of metal ions.

properties

Product Name

N-allyl-N'-{3-[(3-methylbenzyl)oxy]benzylidene}carbamohydrazonothioic acid

Molecular Formula

C19H21N3OS

Molecular Weight

339.5 g/mol

IUPAC Name

1-[(E)-[3-[(3-methylphenyl)methoxy]phenyl]methylideneamino]-3-prop-2-enylthiourea

InChI

InChI=1S/C19H21N3OS/c1-3-10-20-19(24)22-21-13-16-7-5-9-18(12-16)23-14-17-8-4-6-15(2)11-17/h3-9,11-13H,1,10,14H2,2H3,(H2,20,22,24)/b21-13+

InChI Key

UZNTWANBSUDUDQ-FYJGNVAPSA-N

Isomeric SMILES

CC1=CC(=CC=C1)COC2=CC=CC(=C2)/C=N/NC(=S)NCC=C

SMILES

CC1=CC(=CC=C1)COC2=CC=CC(=C2)C=NNC(=S)NCC=C

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=CC(=C2)C=NNC(=S)NCC=C

Origin of Product

United States

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